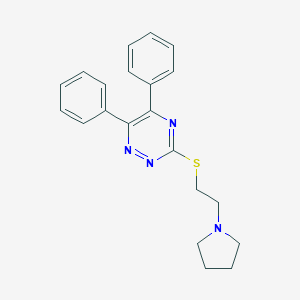![molecular formula C9H10N6O2S B276367 N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276367.png)
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea, also known as NSC 109555, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Wirkmechanismus
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 works by inhibiting thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to a decrease in the production of thymidine, which is required for DNA synthesis. As a result, the cancer cells are unable to replicate and eventually undergo cell death.
Biochemical and Physiological Effects
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. In addition to inhibiting thymidylate synthase, N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 is its potency as a thymidylate synthase inhibitor. This makes it an attractive candidate for further research and potential clinical use. However, one of the limitations of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 is its toxicity, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555. One direction is to explore its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to optimize the synthesis method of N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 to improve its yield and reduce its toxicity.
Conclusion
In conclusion, N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 is a promising compound that has shown potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its potential use in combination with other anticancer agents and in the treatment of other diseases.
Synthesemethoden
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 can be synthesized through a multistep process that involves the reaction of 2,4-diamino-5-cyanopyrimidine with thionyl chloride, followed by the reaction with N-acetylcysteine methyl ester and then with methyl isocyanate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has been extensively studied for its potential use as an anticancer agent. Thymidylate synthase is overexpressed in many types of cancer cells, and its inhibition can lead to cell death. N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea 109555 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including colon, breast, and lung cancer.
Eigenschaften
Molekularformel |
C9H10N6O2S |
|---|---|
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H10N6O2S/c1-12-8(17)14-6(16)4-18-9-13-3-5(2-10)7(11)15-9/h3H,4H2,1H3,(H2,11,13,15)(H2,12,14,16,17) |
InChI-Schlüssel |
BZXTYVDTLFDMEL-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC=C(C(=N1)N)C#N |
Kanonische SMILES |
CNC(=O)NC(=O)CSC1=NC=C(C(=N1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)